molecular formula C14H5N5 B14688988 3-(4-Cyanophenyl)cyclopropane-1,1,2,2-tetracarbonitrile CAS No. 23779-64-8

3-(4-Cyanophenyl)cyclopropane-1,1,2,2-tetracarbonitrile

Cat. No.: B14688988
CAS No.: 23779-64-8
M. Wt: 243.22 g/mol
InChI Key: KVUBOZYZFVLGIG-UHFFFAOYSA-N
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Description

3-(4-Cyanophenyl)cyclopropane-1,1,2,2-tetracarbonitrile is a chemical compound with the molecular formula C13H5N4 It is a derivative of cyclopropane, characterized by the presence of four cyano groups and a cyanophenyl group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Cyanophenyl)cyclopropane-1,1,2,2-tetracarbonitrile can be achieved through a one-pot reaction involving α-bromomethyl ketones and aldehydes with ethyl cyanoacetate and malononitrile in the presence of cyanogen bromide (BrCN) and triethylamine (Et3N). This reaction yields the desired product in excellent yields with a short reaction time .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of readily available starting materials and reagents, making it feasible for large-scale synthesis. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Cyanophenyl)cyclopropane-1,1,2,2-tetracarbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The cyano groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.

Scientific Research Applications

3-(4-Cyanophenyl)cyclopropane-1,1,2,2-tetracarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including enzyme inhibition and antiviral activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Cyanophenyl)cyclopropane-1,1,2,2-tetracarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The cyano groups play a crucial role in binding to these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)cyclopropane-1,1,2,2-tetracarbonitrile
  • 3-(4-Methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile
  • 1,1,2,2-Tetracyanocyclopropane

Uniqueness

3-(4-Cyanophenyl)cyclopropane-1,1,2,2-tetracarbonitrile is unique due to the presence of the cyanophenyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds, making it valuable for specific research applications .

Properties

CAS No.

23779-64-8

Molecular Formula

C14H5N5

Molecular Weight

243.22 g/mol

IUPAC Name

3-(4-cyanophenyl)cyclopropane-1,1,2,2-tetracarbonitrile

InChI

InChI=1S/C14H5N5/c15-5-10-1-3-11(4-2-10)12-13(6-16,7-17)14(12,8-18)9-19/h1-4,12H

InChI Key

KVUBOZYZFVLGIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C2C(C2(C#N)C#N)(C#N)C#N

Origin of Product

United States

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